molecular formula C17H16N2O4 B4392018 METHYL 2-{[2-(BENZYLAMINO)-2-OXOACETYL]AMINO}BENZOATE

METHYL 2-{[2-(BENZYLAMINO)-2-OXOACETYL]AMINO}BENZOATE

Cat. No.: B4392018
M. Wt: 312.32 g/mol
InChI Key: ULYAGAUOUNDRHB-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate is an organic compound that serves as a versatile intermediate in organic synthesis. It is characterized by its complex structure, which includes a benzylamino group, an oxo group, and an acetylamino group attached to a benzoate ester. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(BENZYLAMINO)-2-OXOACETYL]AMINO}BENZOATE typically involves the reaction of methyl 2-aminobenzoate with benzyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, followed by the formation of the oxo and acetylamino groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoates, hydroxyl derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(BENZYLAMINO)-2-OXOACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the oxo and acetylamino groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of METHYL 2-{[2-(BENZYLAMINO)-2-OXOACETYL]AMINO}BENZOATE.

    Benzyl isocyanate: Another precursor used in the synthesis process.

    Methyl 2-{[(phenylamino)(oxo)acetyl]amino}benzoate: A structurally similar compound with a phenylamino group instead of a benzylamino group.

Uniqueness

Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[[2-(benzylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-17(22)13-9-5-6-10-14(13)19-16(21)15(20)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYAGAUOUNDRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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